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Itic-M

Cat. No.: B12090545
M. Wt: 1456.0 g/mol
InChI Key: POPQTDZOTZRWQX-SLEPYUFOSA-N
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Description

Evolution of Non-Fullerene Acceptors in Organic Electronics Research

The history of organic solar cells initially saw perylene-based acceptors in early bilayer structures, but fullerene derivatives quickly became dominant in bulk-heterojunction (BHJ) solar cells due to their favorable electron transport properties. For nearly two decades, fullerene acceptors were the benchmark, with PCEs reaching around 11%. nih.gov However, the inherent limitations of fullerenes in terms of light absorption range and energy level tunability became apparent as researchers pushed for higher efficiencies. nih.gov

The turning point arrived with the dedicated development of non-fullerene acceptors. This research focused on designing organic molecules with conjugated backbones and functional groups that could be precisely engineered. The introduction of fused-ring electron acceptors (FREAs) marked a significant breakthrough, leading to a new generation of highly efficient NFAs. This evolution has resulted in a rapid increase in OSC PCEs, with reported values now exceeding 18%.

Historical Context of Itic-M's Discovery and Its Significance within NFA Development

A pivotal moment in the development of high-performance NFAs was the introduction of the ITIC molecule in 2015. ITIC, with its fused-ring core, demonstrated promising photovoltaic performance and quickly became a benchmark structure for further NFA design. Its success spurred the synthesis and investigation of numerous derivatives aimed at further optimizing properties and device performance.

This compound, also known as IT-M, is a prominent derivative of the ITIC structure. Its development is part of the broader effort to chemically modify the ITIC scaffold to enhance its performance as an electron acceptor in OSCs. The introduction of specific functional groups, such as methyl groups in the case of this compound, allows for fine-tuning of electronic energy levels, absorption characteristics, solubility, and morphology when blended with donor polymers. The significance of this compound lies in its contribution to achieving higher PCEs in polymer solar cells, building upon the foundation laid by its parent compound, ITIC.

Structural Framework of this compound and Its Parent Compound, Itic (A-D-A Architecture)

Both ITIC and its derivative this compound share a common structural framework known as the acceptor-donor-acceptor (A-D-A) architecture. This design consists of a central electron-donating (D) core flanked by two electron-withdrawing (A) end groups.

In the case of ITIC, the central donor unit is a fused-ring system, specifically indacenodithieno[3,2-b]thiophene (IT) or dithieno[2,3-d:2′,3′-d′]-s-indaceno[1,2-b:5,6-b′]dithiophene (IDT or DID), substituted with solubilizing side chains, typically hexylphenyl groups. The electron-withdrawing end groups are based on the 2-(3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (IC) unit. This A-D-A structure promotes efficient intramolecular charge transfer and transport along the planar conjugated backbone.

This compound is a modified version of the ITIC structure. While maintaining the fundamental A-D-A architecture and the fused-ring core, this compound incorporates methyl groups, typically on the phenyl rings of the side chains or potentially on the IC end groups, although the most common modification involves methylation that impacts the electronic properties and solubility. This subtle structural modification leads to notable changes in the molecule's properties compared to ITIC. For instance, this compound is described as being slightly more electron-rich than ITIC. The presence of methyl groups also enhances the solubility of this compound and improves its miscibility with polymer donors, which is crucial for forming favorable bulk heterojunction morphologies in OSCs.

The chemical formula for this compound is C96H86N4O2S4. The specific placement of the methyl groups differentiates this compound from other ITIC derivatives like ITIC-2F (fluorinated) or ITIC-Th (with thienyl side chains), each designed to tune specific properties for optimized photovoltaic performance.

Here is a summary of performance data for ITIC and this compound in representative solar cell devices:

CompoundDonor MaterialReported PCE (%)Reference
ITICPTB7-TH6.80
ITICPBDB-T11.21 - 11.41
ITICPBDB-T>11
This compoundPBDB-T12.05 - 12.5
This compoundPM6:Y6 (Ternary)up to 1.02 V V_oc (in binary PM6:this compound)

Data Table: Performance of ITIC and this compound in Organic Solar Cells

The LUMO energy level of ITIC is reported to be -3.83 eV, and its HOMO level is -5.48 eV. This compound has an elevated LUMO level compared to ITIC. Hou et al. synthesized IT-M with methyl units substituted on the IC terminal group, resulting in an upward shift in the LUMO/HOMO levels.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C96H86N4O2S4 B12090545 Itic-M

Properties

Molecular Formula

C96H86N4O2S4

Molecular Weight

1456.0 g/mol

IUPAC Name

2-[(2Z)-2-[[20-[(Z)-[3-(dicyanomethylidene)-5-methyl-1-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-6-methyl-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C96H86N4O2S4/c1-7-11-15-19-23-61-29-37-67(38-30-61)95(68-39-31-62(32-40-68)24-20-16-12-8-2)81-53-78-82(54-77(81)91-87(95)93-83(105-91)51-71(103-93)49-79-85(65(55-97)56-98)75-47-59(5)27-45-73(75)89(79)101)96(69-41-33-63(34-42-69)25-21-17-13-9-3,70-43-35-64(36-44-70)26-22-18-14-10-4)88-92(78)106-84-52-72(104-94(84)88)50-80-86(66(57-99)58-100)76-48-60(6)28-46-74(76)90(80)102/h27-54H,7-26H2,1-6H3/b79-49-,80-50-

InChI Key

POPQTDZOTZRWQX-SLEPYUFOSA-N

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=C(C7=O)C=CC(=C8)C)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=C(C1=O)C=CC(=C2)C)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Itic M Analogues

Foundational Synthetic Routes to the Itic Backbone

The core structure of ITIC is a bulky seven-ring-fused indacenodithieno[3,2-b]thiophene (IT) unit, which serves as the electron-donating component in the A-D-A architecture ebrary.net. The synthesis of this fused-ring backbone typically involves multi-step processes. While specific detailed reaction schemes for the foundational ITIC backbone synthesis are complex and involve multiple coupling and cyclization steps, the general approach focuses on constructing the extended π-conjugated system mdpi.comnih.gov. Simplified synthetic routes for fused-ring cores like the indacenodithiophene (IDT) core, which is related to the ITIC core, have been explored to reduce production costs and complexity nih.gov. These routes often involve Grignard reactions and cyclization steps, with efforts made to optimize yields and simplify purification nih.gov. For instance, a synthetic path similar to the fused ring core of ITIC has been reported, although achieving high yields in certain steps like the Grignard reaction can be challenging nih.gov. Introducing substituents like methoxy (B1213986) groups on the central benzene (B151609) ring of related fused-ring systems has been shown to improve the yield of cyclization reactions nih.gov.

End-Group Engineering and Methylation Strategies for Itic-M Synthesis

End-group engineering is a key strategy to modify the electronic properties of ITIC derivatives, as the electron-withdrawing end groups significantly influence the molecular energy levels researchgate.netsemanticscholar.orgrsc.org. Methylation strategies, particularly the incorporation of methyl groups, are employed to fine-tune these properties and impact molecular packing and morphology capes.gov.brnih.gov.

Incorporation of Methyl Groups via Knoevenagel Condensation

The electron-deficient end-capping moieties in ITIC and its analogues are commonly introduced through a condensation reaction mdpi.comencyclopedia.pub. The Knoevenagel condensation is a typical reaction used to install the dicyanomethylene-indanone (IC) end groups onto the conjugated core researchgate.net. While direct methylation via Knoevenagel condensation on the IC group itself is not explicitly detailed in the search results, modifications to the reactants used in this condensation step, or subsequent modifications to the attached end group, would be the routes to incorporate methyl groups in this region. For example, using a methylated indanone derivative in the Knoevenagel condensation would lead to a methylated end group in the final ITIC analogue.

Targeted Modulation of Electron-Withdrawing End-Groups

The electron-withdrawing strength of the end groups can be modulated by introducing various substituents, including halogens or other electron-withdrawing or electron-donating groups ebrary.netrsc.orgossila.com. This modification directly impacts the molecular energy levels, particularly the LUMO, which is critical for electron transport ebrary.netrsc.org. For instance, incorporating electron-donating methoxy groups or electron-withdrawing fluorine atoms onto the terminal IC group of ITIC-Th has been shown to systematically affect electronic properties, charge transport, and film morphology rsc.org. The electron-withdrawing ability generally increases from methoxylated to unsubstituted, fluorinated, and difluorinated IC groups, leading to a downshift of energy levels and a redshift of absorption spectra rsc.org.

Research findings highlight the impact of end-group modification on device performance. For example, a series of ITIC-Th derivatives with different substituents on the end groups showed varying power conversion efficiencies (PCEs) in organic solar cells rsc.org.

Side-Chain Isomerization and Alkylation Approaches in this compound Derivatives

Modification of the side chains in ITIC and its derivatives is another effective strategy to influence their properties, including solubility, intermolecular interactions, electronic properties, and morphology ebrary.netsemanticscholar.orgossila.com. Side-chain isomerization and alkylation approaches are utilized to tune these characteristics ebrary.netcapes.gov.brnih.gov.

Side-chain isomerization, such as changing the position of alkyl-phenyl substitution from para to meta (as in m-ITIC compared to ITIC), can significantly impact film absorption, crystalline coherence, and electron mobility capes.gov.brnih.gov. For example, m-ITIC, with meta-alkyl-phenyl substitution, showed higher film absorption and electron mobility compared to its isomeric counterpart ITIC with para-alkyl-phenyl substitution capes.gov.brnih.gov. This isomerization can lead to improved photovoltaic performance capes.gov.brnih.gov.

Alkylation approaches involve introducing different alkyl chains to the ITIC skeleton. The chemical nature, position, bulkiness, and length of the side chains can all influence the material's properties and device performance ossila.com. For instance, substituting the side phenylalkyl chain with a linear eight-carbon alkyl chain resulted in a molecule (C8-ITIC) with a reduced optical gap and improved solubility ebrary.net. Side-chain engineering, including the use of conformationally locked or prolonged alkyl chains, can also affect energy levels, absorption, and reduce energetic disorder, leading to improved performance in organic solar cells acs.org.

Data from research indicates that different side-chain modifications can lead to variations in solubility and morphology, which in turn affect solar cell performance. For example, different alkylthio-based side chains on ITIC analogues resulted in varying solubility levels and distinct bulk heterojunction morphologies, impacting the power conversion efficiency ossila.com.

Halogenation and Other Substituent Modifications in this compound Analogues

Halogenation is a widely used and effective strategy for modifying ITIC analogues to tune their electronic properties and improve photovoltaic performance ebrary.netmdpi.comresearchgate.net. The introduction of halogen atoms, such as fluorine, chlorine, or bromine, typically at the end groups or sometimes on the core, can lower molecular energy levels, enhance intramolecular charge transfer, and influence film morphology ebrary.netmdpi.com.

Fluorination is a common halogenation strategy. Introducing fluorine atoms to the end groups of ITIC derivatives can lead to a downshift in energy levels and a redshift in absorption spectra rsc.orgacs.org. The number and position of fluorine atoms can affect crystallinity and device performance ebrary.netacs.org. For example, a series of fluorinated ITIC variants (ITIC-nF, where n = 0, 2, 3, 4, and 6) showed that increasing the fluorine density generally contracted the optical bandgap and improved short-circuit current density acs.org.

Chlorination and bromination are also employed. Studies comparing fluorinated, chlorinated, and brominated ITIC derivatives have shown that these halogens can have different effects on molecular energy levels, absorption spectra, and the electrostatic potential difference between the acceptor and donor materials mdpi.comresearchgate.net. Chlorination has been reported to have a stronger ability to stabilize molecular energy levels and broaden the absorption spectrum than fluorination in some cases mdpi.comresearchgate.net. The position of halogen atoms can also affect the crystallinity of the resulting compounds mdpi.comresearchgate.net.

Beyond halogenation, other substituent modifications are explored. For instance, introducing trifluoromethyl groups onto the end-capping groups of an ITIC analogue resulted in a narrower band gap, stronger light absorption, lower molecular energy levels, and improved electron transport acs.org. This highlights the diverse range of substituent modifications that can be applied to the ITIC framework to optimize its properties for specific applications.

Data from studies on halogenated ITIC derivatives often show the correlation between the type and position of halogen atoms and the resulting photovoltaic performance parameters like open-circuit voltage (VOC), short-circuit current density (Jsc), and fill factor (FF) mdpi.comresearchgate.net.

Compound NameModification StrategyKey Impact on Properties
ITICBaseline A-D-A structure, fused-ring core, dicyanomethylene-indanone end groups, hexylphenyl side chains ebrary.net
This compound (Implied Methylated ITIC)MethylationSpecific impact depends on the position of methylation (end group, core, or side chain). Generally used to tune electronic properties, solubility, or morphology. capes.gov.brnih.gov
m-ITICSide-chain isomerization (meta-alkyl-phenyl)Higher film absorption coefficient, larger crystalline coherence, higher electron mobility compared to ITIC capes.gov.brnih.gov
ITIC-SC6, ITIC-SC8, ITIC-SC2C6Side-chain alkylthio substitutionAffects solubility and morphology, impacting device performance ossila.com
C8-ITICSide-chain alkylation (linear octyl)Reduced optical gap, improved solubility ebrary.net
ITIC-ThSide-chain substitution (thiophene for benzene)Lower energy levels (HOMO, LUMO) ebrary.net
ITIC-Th1Fluorination on ITIC-ThIncreased intramolecular electron push-pull, reduced bandgap, enhanced light harvesting ebrary.net
IT-2F, IT-2Cl, IT-2BrHalogenation (F, Cl, Br) on end groupsModulates energy levels, absorption spectrum, electrostatic potential difference, and crystallinity ebrary.netmdpi.comresearchgate.net
IT-4F, IT-4ClHalogenation (tetra-fluorination, tetra-chlorination) on end groupsAffects energy levels, absorption, and crystallinity ebrary.netchalmers.se
ITCF3Trifluoromethylation on end groupsNarrower band gap, stronger absorption, lower energy levels, better electron transport acs.org
ITIC-Th2, ITIC-Th3Substituent modification on end groups (e.g., methoxy, fluorine)Affects electronic properties, charge transport, film morphology, and photovoltaic performance rsc.orgrsc.org
IMC6–4Cl, IMC8–4ClSide-chain engineering (conformation lock, prolonged alkyl chains) and chlorinationElevated energy levels, red-shifted absorption, reduced energetic disorder acs.org
o-F-ITIC, m-F-ITICSide-chain fluorination (ortho/meta positions)Different interactions and arrangements with donor, affecting PCE acs.org
ITIC-Th-S, ITIC-Th-OSubstituent modification (sulfur or oxygen in side chain)Modulates energy levels (LUMO and HOMO) researchgate.net

Molecular and Electronic Structure Elucidation of Itic M

Conformational Analysis and Molecular Geometry of Itic-M

Planar Configurations and Twisted Geometries

The conjugated backbone of molecules like this compound can exhibit both planar and twisted configurations. rsc.orgacs.org While a planar configuration is generally beneficial for effective π-π stacking and charge transport, the presence of bulky substituents can induce twisting. acs.orgscispace.com Conformational changes in this compound, specifically twisting around the single bond linking the end-group to the main backbone, have been observed and are linked to undesirable effects such as reduced effective conjugation length. rsc.org This twisting can impact optical absorption and increase charge trapping. rsc.org

Influence of Bulky Substituents on Molecular Conformation

This compound features bulky substituents, specifically the tetrakis(4-hexylphenyl) groups on the s-indaceno[1,2-b:5,6-b']dithiophene core. ossila.comrsc.org These bulky side chains are intentionally incorporated to influence molecular packing and inhibit excessive self-aggregation, which can be detrimental to the morphology of the active layer in OSCs. ossila.com However, these groups can also lead to more disordered packing in thin films compared to the crystal structure. The position and nature of these bulky substituents significantly influence the molecule's conformation and aggregation behavior. rsc.orgossila.comacs.org For instance, studies on ITIC isomers with varying substituent positions have shown distinct aggregation patterns and intermolecular interactions. rsc.org Incorporating conformational locks in the molecular structure is a strategy employed to promote planar and rigid structures, which can resist conformational changes and minimize energetic disorder. acs.org

Frontier Molecular Orbital (FMO) Analysis of this compound and Derivatives

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and charge transfer characteristics of organic semiconductors like this compound. scielo.org.mxmdpi.comresearchgate.net The energy levels and spatial distribution of these orbitals dictate the molecule's ability to donate or accept electrons and participate in charge separation and transport processes. scielo.org.mxmdpi.com

Highest Occupied Molecular Orbital (HOMO) Distribution and Energy Level Modulation

The HOMO of this compound and its derivatives is typically localized on the electron-donating core of the molecule. aip.orgd-nb.info The energy level of the HOMO is a key factor influencing the open-circuit voltage (Voc) in OSCs, often correlating with the energy offset between the donor's HOMO and the acceptor's LUMO. scielo.org.mxfrontiersin.orgresearchgate.net For this compound, reported HOMO energy levels are around -5.56 to -5.58 eV. ossila.comfrontiersin.orgmdpi.comlumtec.com.tw

Modulation of the HOMO energy level can be achieved through structural modifications, such as the introduction of different substituents. nih.govossila.comnih.gov For example, introducing electron-withdrawing groups like halogens can lower the molecular energy levels, including the HOMO. nih.govossila.comossila.com Conversely, slightly more electron-rich characteristics, as seen in this compound compared to ITIC, can lead to a higher HOMO energy level. ossila.com

Here is a table summarizing reported HOMO energy levels for this compound:

CompoundHOMO Energy Level (eV)Source
This compound-5.58 ossila.com
This compound-5.56 frontiersin.org
This compound-5.58 mdpi.com
m-ITIC-5.58 lumtec.com.tw

Lowest Unoccupied Molecular Orbital (LUMO) Distribution and Energy Level Modulation

The LUMO of this compound and its derivatives is primarily localized on the electron-withdrawing end groups. aip.org The LUMO energy level is crucial for electron acceptance and transport. scielo.org.mx A higher LUMO level in the acceptor can contribute to an increased Voc in OSCs. ossila.comacs.org Reported LUMO energy levels for this compound are around -3.91 to -3.98 eV. ossila.comfrontiersin.orgmdpi.comlumtec.com.tw

Similar to the HOMO, the LUMO energy level can be modulated by chemical modifications. nih.govossila.comnih.gov Electron-withdrawing substituents can lower the LUMO energy. nih.govossila.comossila.com The methyl groups on the phenyl rings in this compound contribute to it being slightly more electron-rich than ITIC, resulting in an elevated LUMO level. ossila.com Side-chain engineering and the incorporation of conformational locks have also been shown to upshift the LUMO energy levels in ITIC derivatives. acs.org

Here is a table summarizing reported LUMO energy levels for this compound:

CompoundLUMO Energy Level (eV)Source
This compound-3.98 ossila.com
This compound-3.98 frontiersin.org
This compound-3.91 mdpi.com
m-ITIC-3.98 lumtec.com.tw

Electron Density Distribution and Intramolecular Charge Transfer Characteristics

The distribution of electron density within the this compound molecule highlights its push-pull nature, with electron density accumulating on the electron-withdrawing end groups and being less dense on the electron-donating core. This non-uniform distribution facilitates intramolecular charge transfer (ICT) from the core to the end groups. nih.govscispace.com This ICT effect is important for broadening the absorption spectrum of the molecule. scispace.comresearchgate.net

The A-D-A architecture of this compound, with its planar conjugated backbone and strong electron-withdrawing end groups, promotes π-electron delocalization and efficient intramolecular charge transfer. nih.govscispace.comrsc.org This charge transfer is essential for the molecule's function as an electron acceptor in organic electronic devices. rsc.org Studies have indicated that intramolecular charge transfer occurs even in pristine this compound films upon photoirradiation. rsc.org The efficiency of charge transfer can be influenced by factors such as molecular conformation and intermolecular interactions. rsc.org

Intramolecular Interactions and Their Electronic Implications

Conformational changes within this compound can significantly affect both intramolecular and intermolecular interactions. These changes can impact photophysical processes such as exciton (B1674681) dissociation and charge transport. The stability of the molecular conformation is therefore linked to the efficiency and stability of devices utilizing this compound.

Effects of Electron-Withdrawing/Donating Units

The electronic properties of this compound are significantly influenced by the interplay between its electron-donating and electron-withdrawing units. The dicyanomethylene-substituted indanone end groups are strong electron-withdrawing units mdpi-res.comambeed.com. These groups effectively lower the LUMO energy level of the molecule, making it an efficient electron acceptor.

Conversely, this compound is described as being slightly more electron-rich than ITIC, partly due to the presence of methyl groups on the phenyl rings of its side chains ambeed.com. These methyl groups act as electron-donating units. The inclusion of electron-donating groups can lead to a higher energy level and an elevated LUMO level compared to derivatives with stronger electron-withdrawing substituents, such as fluorinated ITIC derivatives ambeed.com. This elevation of the LUMO level in this compound can be beneficial for achieving higher open-circuit voltages in OSCs ambeed.com.

The vinylene linkage connecting the electron-donating core and the electron-deficient end groups in ITIC and this compound is identified as a region susceptible to conformational change and potential degradation, which can lead to a loss of conjugation.

Role of Conjugated Cores and Side Chains

The extended conjugation within the fused-ring core of this compound is crucial for efficient charge transport mdpi-res.comambeed.com. This conjugated backbone allows for the delocalization of electrons, facilitating their movement along the molecule mdpi-res.com. The fused aromatic system contributes to the molecule's broad absorption spectrum, enabling it to harvest photons effectively in the visible to near-infrared range ambeed.com.

The side chains attached to the conjugated core also play a critical role, primarily influencing the molecule's solubility, aggregation behavior, and solid-state packing mdpi-res.comambeed.comambeed.com. The bulky phenyl-hexyl side chains in ITIC and the methyl-substituted phenyl-hexyl side chains in this compound are designed to enhance solubility and prevent excessive self-aggregation, which can negatively impact the morphology of the active layer in OSCs mdpi-res.com. Rigid side chains are generally favorable for preventing significant aggregation. The chemical nature, position, bulkiness, and length of the side chains can all impact features such as solubility, intermolecular interactions, electronic properties, and morphology. In this compound, the methyl groups on the phenyl rings increase the solubility and improve miscibility with polymer donors ambeed.com.

Dipole Moments and Molecular Symmetry Considerations

The molecular structure of this compound, with its A-D-A architecture comprising an electron-donating core and electron-withdrawing end groups, inherently possesses a degree of asymmetry in its electron distribution. This push-pull electronic character can lead to a significant molecular dipole moment. While specific quantitative data for the dipole moment of this compound was not found in the consulted sources, the general principle for A-D-A molecules is that the presence of distinct electron-donating and electron-withdrawing units connected by a conjugated bridge induces a charge separation, resulting in a dipole moment.

Molecular symmetry also plays a role in the solid-state packing and morphology of organic semiconductors like this compound. This compound can exhibit polymorphism, the ability to exist in different crystalline structures or phases with the same chemical composition. These different polymorphs can have varying molecular packing arrangements, which in turn affect intermolecular interactions, charge transport, and optical properties. Highly ordered phases with more symmetry elements can potentially exhibit larger ordered domains. The packing features and polymorphism are influenced by the molecule's inherent symmetry and the interactions between molecules in the solid state. Asymmetric molecular structures can sometimes lead to larger dipole moments and improved packing in the solid state, which can be beneficial for reducing energy loss and improving device performance.

Data Tables

While detailed quantitative data for intramolecular interactions or dipole moments of this compound were not extensively available in the search results, key electronic properties were reported:

PropertyValueSource
Band Gap1.6 eV
LUMO Energy Level-3.98 eV
HOMO Energy Level-5.58 eV
Molecular Weight1456.00 g/mol

Solid State Organization and Morphology of Itic M Materials

Polymorphism and Crystalline Forms of Itic-M and Analogues

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in organic semiconductors and plays a crucial role in defining their physical and electronic properties. This compound, a derivative of the non-fullerene acceptor ITIC, exhibits polymorphism, as do other ITIC-based non-fullerene acceptors (NFAs) like ITIC, ITIC-2F, and ITIC-Th. researchgate.netchalmers.semappingignorance.orgpolimi.itresearchgate.net These compounds can crystallize into at least two distinct crystalline forms, often referred to as phases. researchgate.netchalmers.semappingignorance.orgpolimi.it

Identification of Metastable and Thermodynamically Stable Polymorphs

Research has identified different polymorphic phases for ITIC and its derivatives. For ITIC, three phases have been reported: Phase I, Phase II, and Phase III. researchgate.netchalmers.semappingignorance.orgpolimi.itrsc.org this compound, ITIC-2F, and ITIC-Th typically exhibit two polymorphs: Phase I and Phase II. researchgate.netchalmers.semappingignorance.orgpolimi.it

Phase I is generally described as a low-temperature, metastable form that is readily obtained through solution processing techniques such as casting with specific solvent additives. researchgate.netchalmers.semappingignorance.orgpolimi.itrsc.orgacs.org This metastable phase is characterized by multidimensional mesh-like aromatic structures and can show relatively poor structural order along the π–π stacking direction despite forming a continuous network that favors charge transport. chalmers.semappingignorance.orgpolimi.it

In contrast, Phase II (and Phase III for ITIC) are considered high-temperature, thermodynamically stable phases. researchgate.netchalmers.semappingignorance.orgpolimi.itrsc.orgacs.orgehu.es These stable polymorphs typically form upon thermal annealing of the thin films at elevated temperatures. researchgate.netchalmers.semappingignorance.orgpolimi.itresearchgate.netrsc.org They often exhibit a higher degree of crystalline order and more well-defined diffraction peaks compared to their Phase I counterparts, suggesting larger ordered domains and potentially more symmetrical lattices. chalmers.se

The transition between these phases can be observed using techniques like differential scanning calorimetry (DSC) and grazing incidence wide-angle X-ray scattering (GIWAXS). For example, ITIC's thermotropic behavior shows a transition from a low-temperature phase (Polymorph I) melting at around 180°C, followed by recrystallization into a higher-temperature phase (Polymorph II) at approximately 210°C, and potentially a further transition to Polymorph III at around 255°C. rsc.orgacs.organnualreviews.org For this compound, Phase II develops when the material is thermally treated. chalmers.seehu.es

Influence of Processing Conditions on Polymorph Formation

The specific polymorphic form obtained for this compound and its analogues is highly dependent on processing conditions. Solution processing, particularly casting with certain solvent additives like 1,8-diiodooctane (B1585395) (DIO), tends to promote the formation of the low-temperature, metastable Phase I. researchgate.netchalmers.seresearchgate.netrsc.org This is attributed to the rapid solidification process during casting. annualreviews.org

Thermal annealing is a key method used to induce transitions to the thermodynamically stable polymorphs. researchgate.netchalmers.semappingignorance.orgpolimi.itresearchgate.netrsc.org The annealing temperature dictates which phase is formed. For instance, ITIC transitions to Phase II and then Phase III upon annealing at progressively higher temperatures. rsc.organnualreviews.org The presence of terminal methyl groups in this compound appears to favor the formation of Polymorph II compared to ITIC, where Polymorph III is more dominant at high temperatures. annualreviews.org

The choice of solvent and the use of solvent additives also influence the molecular arrangement and crystallinity in thin films. rsc.orgrsc.orgmdpi.com For example, processing ITIC from neat solvents like chloroform (B151607) (CF) or ortho-xylene (o-xy) can result in an essentially amorphous or vitrified microstructure with a low degree of molecular order. rsc.org The addition of DIO can selectively promote the crystallization of ITIC into its Phase I polymorph. rsc.org

Data on the influence of processing conditions and resulting polymorphs could be summarized in a table format, detailing the compound, processing method (solvent, additives, annealing temperature), and the identified polymorph(s) and their characteristics (e.g., GIWAXS data, melting points if available).

Molecular Packing and Intermolecular Stacking Behavior

The molecular packing and intermolecular interactions within the solid state of this compound and related NFAs are fundamental to their charge transport properties. These molecules, often having an acceptor-donor-acceptor (A-D-A) structure, exhibit specific packing motifs driven by interactions between their different units. researchgate.netrsc.orgcsic.esrsc.org

π–π Stacking Interactions and Orientational Order

A key intermolecular interaction in ITIC-based NFAs is π–π stacking, particularly between the terminal acceptor units. researchgate.netrsc.orgacs.orgresearchgate.netrsc.orgrsc.orgqmul.ac.uknih.gov This stacking is crucial for forming three-dimensional molecular packing networks that facilitate charge transport. rsc.orgcsic.esnih.govnankai.edu.cn Different types of π–π stacking can occur, including "A-to-A" (end-to-end stacking between terminal acceptor units) and "A-to-D" (stacking between acceptor and donor units). researchgate.net A-to-A type J-aggregation, forming chain-like aggregates, can provide 3D networks for efficient charge transport. researchgate.net

The orientation of the molecular backbone and stacking relative to the substrate plane (face-on or edge-on) is also critical. nih.govrsc.orgnist.gov GIWAXS studies are commonly used to determine these orientations. For instance, ITIC-Th films can exhibit both π-face-on and π-edge-on domains. nist.gov The presence of intense diffraction peaks in GIWAXS patterns, such as the (010) peak in the out-of-plane direction, indicates face-on orientation of π–π stacking. nih.govrsc.orgnist.gov The distance between stacked molecules (π–π stacking distance) is a key parameter influencing charge transport efficiency, with shorter distances generally leading to stronger interactions and better transport. nih.govrsc.orgrsc.org For example, π–π stacking distances around 3.5-3.6 Å have been reported for ITIC derivatives. nih.govnist.gov

Small variations in chemical structure, such as the position of halogen atoms or the addition of methyl groups (as in this compound), can influence molecular planarity and π–π interaction distances, leading to different packing arrangements. nih.govrsc.org

Self-Assembly Mechanisms in Thin Films

The formation of specific molecular packing arrangements and crystalline domains in thin films is a result of self-assembly processes during film formation, heavily influenced by processing conditions. researchgate.netannualreviews.orgrsc.orgrsc.orgnih.govrsc.orgnist.gov Solution casting involves solvent evaporation, during which molecules aggregate and organize. The rate of evaporation, the choice of solvent, and the presence of additives can control the nucleation and growth of crystalline domains and the resulting molecular orientation. rsc.organnualreviews.orgrsc.org

Thermal annealing provides energy for molecular rearrangement and crystallization, often leading to more ordered structures and transitions between polymorphs. researchgate.netrsc.orgrsc.org In blends, the interaction between the donor and acceptor molecules during processing and annealing can influence the self-assembly of each component. rsc.orgrsc.org For example, in PBDB-T:ITIC blends, thermal annealing can induce the rearrangement of ITIC molecules to adapt to the structural spacing of the polymer, with the polymer potentially acting as a nucleation site for ITIC crystallization due to strong π–π interactions. rsc.org This highlights the complex interplay between molecular properties and processing in achieving desired solid-state structures.

Microstructure Development and Phase Separation in this compound Blends

The morphology of blends containing this compound and donor materials is crucial for the performance of organic solar cells, as it dictates the interface area for exciton (B1674681) dissociation and the pathways for charge transport. iphy.ac.cnresearchgate.netaip.orgnih.gov The microstructure of these blends typically consists of interpenetrating networks of donor and acceptor phases. nih.gov

Studies on blends involving this compound and various donor polymers (e.g., PBDTBDD, PM6) have investigated their phase separation behavior. acs.orgnih.gov Techniques like Atomic Force Microscopy (AFM) and GIWAXS are employed to characterize the nanoscale morphology, including surface roughness, domain size, and crystallinity within the blend. rsc.orgnist.goviphy.ac.cnacs.orgnih.gov

Favorable phase separation, characterized by appropriately sized donor and acceptor domains and continuous charge transport channels, is essential for efficient exciton dissociation and charge collection. iphy.ac.cnaip.org However, excessive phase separation can lead to larger domains, potentially increasing charge recombination and reducing performance. mdpi.comnih.gov

The addition of this compound to binary blends (e.g., PM6:Y6) can influence the phase separation, potentially leading to larger segregation and a slightly rougher surface morphology, as observed in AFM studies. nih.gov This larger phase separation can sometimes reduce the exciton dissociation interface. nih.gov

Vertical phase separation, where components are distributed unevenly through the thickness of the film, has also been observed in blends like PBDTBDD:this compound. acs.org This vertical distribution can be influenced by the interfacial modification layer and can impact charge transportation. acs.org Water contact angle measurements can provide insights into the surface composition and confirm vertical phase separation. acs.org

Processing conditions, including the choice of solvents, the use of solvent additives, and thermal annealing, are critical tools for regulating the phase separation and microstructure development in this compound blends. rsc.orgrsc.orgmdpi.comiphy.ac.cnaip.org Additives can reorganize the morphology, influence molecular ordering, and affect the size and purity of the crystalline domains within the blend. iphy.ac.cn Achieving an optimal morphology often involves fine-tuning these processing parameters to balance the need for sufficient interface area for exciton dissociation with the requirement for continuous pathways for charge transport. aip.org

Data on blend morphology could be presented in tables showing the blend composition, processing conditions, characterization technique (AFM, GIWAXS, etc.), and key morphological features observed (e.g., RMS roughness, domain size, presence of crystalline peaks, orientation).

Strategies for Controlling Vertical Component Distribution

Controlling the vertical component distribution within the photoactive layer is crucial for optimizing the performance of polymer solar cells. frontiersin.orgnih.govnih.gov For PBDB-T:this compound photoactive layers, fine-tuning the surface free energy (SFE) of the cathode buffer layer, such as titanium(IV) oxide bis(2,4-pentanedionate) (TOPD), has been proposed as an effective strategy to achieve a desired perpendicular component distribution. frontiersin.orgnih.govnih.gov

Research has shown that the SFE of the TOPD layer can be adjusted by varying the annealing temperature. frontiersin.orgnih.gov This subtle change in SFE significantly influences the vertical concentration distribution of this compound within the bulk of the PBDB-T:this compound blend. frontiersin.orgnih.gov For instance, a TOPD film annealed at 90°C, exhibiting an SFE of 48.71 mJ/cm², which is close to the SFE of a pure ITIC film (43.98 mJ/cm²), tends to promote a desired vertical component distribution that facilitates carrier transport. frontiersin.orgnih.gov

Secondary-ion mass spectroscopy (SIMS) results visibly demonstrate that the distribution of this compound is highly dependent on heat treatment of the underlying TOPD layer. frontiersin.org On an unannealed TOPD film, the this compound distribution in the blend increases rapidly near the interface but then remains constant, deviating from an ideal distribution for an electron acceptor. frontiersin.org However, on TOPD films baked at 90°C and 120°C, the this compound distributions reach a maximum value at different depths, with the signal intensity being stronger for the film on TOPD annealed at 90°C. frontiersin.org

Here is a table summarizing the effect of TOPD annealing temperature on SFE and its proximity to ITIC SFE:

TOPD Annealing Temperature (°C)TOPD SFE (mJ/cm²)ITIC SFE (mJ/cm²)
Unannealed70.53 nih.gov43.98 frontiersin.org
80-43.98 frontiersin.org
9048.71 frontiersin.orgnih.gov43.98 frontiersin.org
100-43.98 frontiersin.org
110-43.98 frontiersin.org
120-43.98 frontiersin.org

Note: Interactive features are not available in this format. The table above presents the data extracted from the text.

Miscibility and Aggregation Tendencies in Blended Systems

This compound, like other NFAs, exhibits aggregation tendencies that play a crucial role in the morphology of blended systems. researchgate.netrsc.orgrsc.org The aggregation patterns can influence the energy levels at the donor/acceptor interface, affecting parameters like open-circuit voltage (Voc). rsc.org

Studies on ITIC and its isomers, such as im-ITIC (a meta-linked isomer), have provided insights into how molecular structure modifications can alter aggregation behavior. rsc.org Concentration-dependent 1H NMR spectra revealed that im-ITIC shows stronger aggregation in solution compared to ITIC. rsc.org Single-crystal X-ray analysis showed that im-ITIC forms both tail-to-tail (J-aggregation) and face-to-face (H-aggregation) stacking modes, while ITIC primarily forms tail-to-tail stacking. rsc.org This difference in aggregation behavior, particularly the pronounced H-aggregation in im-ITIC, was found to substantially increase the charge transfer state (ECT) energy level at the donor:acceptor interface, leading to improved Voc. rsc.org

For this compound specifically, the methyl groups on the phenyl rings are reported to increase solubility and enhance miscibility with polymer donors. ossila.com However, despite this, this compound can still exhibit aggregation behavior in blends. acs.org Atomic force microscopy (AFM) studies of PBDTBDD:this compound blend films deposited on different interfacial layers showed varying aggregation behaviors. acs.org While pure this compound films deposited on a TIPD-coated ITO substrate showed no obvious aggregation, the PBDTBDD:this compound blend film exhibited a surface roughness closer to that of the pure PBDTBDD film, suggesting vertical phase separation. acs.org Water contact angle measurements further supported the presence of vertical phase separation between PBDTBDD and this compound in the blend film, with the surface composition being enriched by the polymer. acs.org

The drying process during film fabrication, such as spin-coating or bar-coating, can significantly affect the distribution and potentially lead to poor miscibility or incompatible crystalline structures between the donor and acceptor, influencing the formation of crystalline structures and aggregation. rsc.orgmdpi.com The solubility of the materials in the processing solvent and the use of additives are key factors in controlling morphology and aggregation. mdpi.com

In ternary systems involving this compound, the interaction with other components can also influence its aggregation. For instance, in a PM6:Y6:this compound ternary system, this compound was found to form an alloy-like composite with Y6, while individual Y6 acceptors were available for charge transfer with the PM6 donor. researchgate.net However, the charge transfer capacity of this compound itself was noted as poor in this context, and energy transfer from PM6 to this compound was observed, which could suppress exciton dissociation. researchgate.net

Interfacial Phenomena and Blending Studies Involving Itic M

Chemical and Physical Interactions at Material Interfaces

The performance and stability of organic solar cells based on Itic-M blends are highly dependent on the interactions occurring at the interfaces between this compound and other materials, including donor polymers, interfacial layers, and environmental species.

This compound Interactions with Electron Donor Polymers

This compound is frequently blended with electron donor polymers to form the photoactive layer in bulk heterojunction (BHJ) organic solar cells. Common donor polymers studied in conjunction with this compound include PM6, PBDB-T, PTB7-Th, and PBDTBDD. The interactions between this compound and these polymers are critical for establishing favorable blend morphology, energy level alignment, and charge transfer pathways.

Miscibility between this compound and the polymer donor is important, with methyl groups on the phenyl rings of this compound noted to enhance its solubility and miscibility with polymer donors americanelements.com. Appropriate energy level alignment between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of this compound is essential for efficient charge separation wikipedia.orgwikidata.orgthegoodscentscompany.com. For instance, the HOMO and LUMO levels of this compound have been reported as -5.58 eV and -3.98 eV, respectively americanelements.com. When blended with polymers like PM6, which has a HOMO between that of PM6 and Y6, this compound can contribute to a cascade energy level alignment wikipedia.org.

However, the specific interactions can lead to varying blend morphologies, including potential phase separation, which can negatively impact the exciton (B1674681) dissociation interface wikipedia.org. Studies have shown that the addition of this compound can lead to larger phase separation in ternary blends wikipedia.org. Furthermore, conformational changes within this compound molecules, potentially induced by photoaging, can disrupt intramolecular and intermolecular interactions within the blend, affecting photophysical processes like charge generation and transport fishersci.ca.

Interactions with Interfacial Layers (e.g., Cathode Buffer Layers)

Interactions between the photoactive layer containing this compound and interfacial layers, such as cathode buffer layers (CBLs), significantly influence charge extraction and device stability. Materials like Titanium Chelate Cathode Buffer Layer (TOPD) and polyethyleneimine ethoxylated (PEIE) have been used as CBLs in this compound based devices wikidata.orgfishersci.atfishersci.pt.

Efficient electron transport from the this compound acceptor to the cathode through the CBL requires suitable LUMO level alignment wikidata.orgthegoodscentscompany.com. For example, the similar LUMO levels of TOPD (-3.86 eV) and this compound (-3.98 eV) facilitate electron transport wikidata.org.

However, undesirable chemical reactions can occur between this compound and certain CBL materials. Amine-rich polyelectrolytes like PEIE can react with the electron-acceptor moieties in this compound, leading to decreased performance and stability fishersci.pt. This reaction can involve the C=C linkage and C=O moiety within the this compound structure fishersci.pt. The insertion of a small molecule, such as ethanedithiol (EDT), at the PEIE/active layer interface has been shown to mitigate these reactions by passivating the PEIE surface fishersci.pt.

Reactions with Environmental Species (e.g., Oxygen, Water)

The stability of this compound and its blends is susceptible to degradation caused by environmental factors, particularly oxygen and water nih.govnih.govfishersci.atfishersci.ca. The ingress of ambient oxygen and water into the active layer can induce both physical and chemical degradation fishersci.at.

Photo-oxidation is a primary degradation mechanism for non-fullerene acceptors like Itic and its derivatives, including this compound, in the presence of oxygen and light fishersci.caossila.com. This process can lead to changes in the chemical structure of the acceptor, altering its energy levels, absorption spectrum, and charge carrier mobility fishersci.at. Studies have shown the formation of photo-oxidized species with incorporated oxygen atoms upon exposure to light in air ossila.com.

Water vapor can also contribute to degradation by slightly altering the HOMO levels of the acceptor materials fishersci.at. Moreover, the combined presence of oxygen and water can induce morphological changes within the active layer, potentially causing excessive aggregation or continuous vertical phase separation fishersci.at. These morphological changes reduce the interfacial area between the donor and acceptor, hindering exciton separation and charge transport fishersci.at.

Metallic Interactions and Organometallic Complex Formation

Interactions between organic semiconductors and reactive metals, often used as electrodes or interlayers in devices, can significantly impact interfacial properties and device stability wikipedia.org. While direct studies on metallic interactions with this compound are limited in the provided results, research on the related non-fullerene acceptor ITIC and its interaction with potassium (K) provides relevant insights wikipedia.orgnih.govnih.gov.

Studies on ITIC show that reactive metal atoms like K are initially attracted to the electron-acceptor units of the molecule, donating electrons to the unoccupied molecular orbitals (electron doping) wikipedia.orgnih.govnih.gov. At higher concentrations, K atoms can interact with the core of the ITIC molecule, leading to the breaking of certain S-C bonds in the donor unit and the formation of K-ITIC organometallic complexes wikipedia.orgnih.govnih.gov. Despite bond breakage, the complexes can retain conjugation nih.govnih.gov. Given the structural similarity between ITIC and this compound, similar interactions with reactive metals are plausible.

Charge Carrier Dynamics in this compound Blends (Excluding Device Performance)

Efficient charge carrier dynamics, including exciton dissociation, charge transfer, and charge transport, within the photoactive layer are fundamental to the operation of organic solar cells. Studies on this compound blends have explored these processes to understand the factors limiting or enhancing performance.

Exciton Dissociation Processes at this compound Interfaces

Exciton dissociation is a critical step where photogenerated excitons at the donor-acceptor interface separate into free electrons and holes that can be transported to the electrodes wikidata.orgthegoodscentscompany.comfishersci.at. In this compound blends, excitons generated in either the donor polymer or this compound diffuse towards the donor-acceptor interfaces where dissociation occurs wikidata.orgthegoodscentscompany.comfishersci.at.

The efficiency of exciton dissociation is strongly influenced by the quality and area of the donor-Itic-M interface fishersci.at. Factors such as blend morphology and phase separation play a significant role; a rough surface and larger phase separation due to the addition of this compound can reduce the effective exciton dissociation interface wikipedia.org.

Energy level alignment at the interface is also crucial. While a suitable energy offset is generally required for efficient dissociation, a small energy difference between the donor and this compound can suppress this process wikipedia.org. For instance, excitons formed in PM6:this compound blends may not dissociate efficiently at their interface wikipedia.org.

Conformational changes in this compound, potentially induced by photoaging, can lead to reduced rates of exciton dissociation fishersci.ca. This is evidenced by an increase in photoluminescence emission originating from donor and/or acceptor excitons in aged blends fishersci.ca.

The vertical distribution of donor and acceptor components within the photoactive layer can also impact exciton dissociation efficiency wikidata.orgfishersci.at. Achieving a desired vertical component distribution, for example, through fine-tuning the surface free energy of interfacial layers, can contribute to more complete exciton dissociation wikidata.orgfishersci.at.

Charge Transport Pathways within this compound Phases and Blends

Efficient charge transport is essential for the performance of OSCs based on this compound. This compound itself possesses a relatively high charge-carrier mobility and thermal and mechanical stability, attributed to the extended conjugation in its fused-ring core. ossila.comrsc.org In BHJ blends, charge transport occurs through percolation pathways within the donor and acceptor phases. encyclopedia.pub

Studies on PBDB-T:ITIC blends have shown that efficient charge transport paths exist within the ITIC phases, particularly when there is direct π–π contact with the donor material at the interface. rsc.org The molecular packing within this compound thin films can differ from its bulk crystalline structure, and the formation of crystallites within the films is observed, contributing to charge transport. rsc.org

In ternary systems, the presence of this compound can influence the charge transport dynamics. In PM6:Y6:this compound blends, while this compound can form an alloy acceptor, its charge transfer capacity might be poor, leading to decreased J. nih.govmdpi.com Unbalanced carrier mobility in such systems can lead to the accumulation of electrons, further impacting performance. nih.govmdpi.com

The energy levels of the materials in a blend play a significant role in facilitating charge transport. In PBDB-T:this compound blends, the similar LUMO levels of this compound and certain cathode buffer layers, such as TOPD, facilitate the transport of electrons from the active layer to the cathode. frontiersin.orgnih.gov Conversely, a large hole barrier between the HOMO level of the buffer layer and this compound can effectively block hole transport, reducing interfacial recombination losses. frontiersin.orgnih.gov

Charge mobility in this compound blends can be investigated using techniques like the space-charge-limited current (SCLC) method. researchgate.net Studies on HFQx-T:m-ITIC-OR blends, a derivative of this compound, have reported balanced hole and electron mobilities, which can be further influenced by post-treatments like thermal annealing. researchgate.net

Recombination Phenomena in this compound Systems

Charge recombination is a significant loss mechanism in OSCs, reducing the number of free carriers available for collection and thus lowering J and FF. nih.govmdpi.comtesisenred.net Recombination phenomena in this compound systems have been extensively studied, particularly in the context of blend morphology and energy level alignment.

In PM6:Y6:this compound ternary solar cells, the addition of this compound has been shown to increase recombination. nih.govmdpi.com This is attributed to factors such as suppressed exciton dissociation and the accumulation of electrons in the alloy acceptor phase due to inefficient extraction and decreased exciton dissociation. nih.govmdpi.com Lower shunt resistance (R) values observed in devices incorporating this compound suggest higher degrees of free carrier recombination. nih.govmdpi.com

The energy transfer mechanisms within blends also influence recombination. In PM6:Y6:this compound blends, energy transfer from PM6 to this compound exists, and a small energy driving force can suppress exciton dissociation, contributing to increased recombination. nih.govmdpi.com The emission peaks of charge transfer (CT) states can provide insights into recombination processes. nih.govmdpi.com

Morphological factors, such as rough surfaces and larger phase separation in blends containing this compound, can increase interface resistance and reduce the exciton dissociation interface, leading to enhanced recombination. nih.govmdpi.com The presence of energetic traps, potentially caused by the breaking of conjugation or morphological defects, can also increase the recombination order and decrease J and FF in devices based on this compound. 1-material.com Studies comparing this compound with other ITIC derivatives suggest that subtle molecular structure changes can significantly influence the density of states that act as traps for charge carriers, impacting recombination. 1-material.com

Reducing charge recombination losses at interfaces is crucial for improving device performance. Inverted device structures utilizing appropriate cathode buffer layers, such as TOPD with a high hole barrier, can effectively block hole transportation and reduce interfacial recombination in PBDB-T:this compound systems. frontiersin.orgnih.gov

Surface Free Energy Studies in this compound Blends

Surface free energy (SFE) plays a vital role in determining the morphology of active layers in OSCs, particularly the vertical component distribution within the blend film. frontiersin.orgresearchgate.netnih.gov Controlling the vertical distribution is crucial for efficient charge transport and collection at the electrodes. frontiersin.orgresearchgate.netnih.gov

Studies involving this compound blends have investigated the influence of SFE on the active layer morphology. In PBDB-T:this compound blends, the SFE of the blend film is influenced by the individual SFEs of the constituent materials. frontiersin.org Typically, the component with lower surface energy tends to accumulate at the film-air interface to minimize the total free energy of the system. frontiersin.org For instance, PBDB-T has a lower SFE than this compound, leading to a higher proportion of PBDB-T accumulating at the top surface of the blend film. frontiersin.org

Fine-tuning the SFE of interfacial layers, such as the cathode buffer layer, can be an effective strategy to control the vertical component distribution within the this compound active layer. frontiersin.orgresearchgate.netnih.gov By adjusting the annealing temperature of a TOPD cathode buffer layer, its SFE can be modified to be closer to that of this compound, promoting a desired vertical distribution of the PBDB-T:this compound blend. frontiersin.orgresearchgate.netnih.gov Achieving a favorable vertical component distribution, where the electron acceptor (this compound) is enriched at the cathode interface and the donor (PBDB-T) at the anode interface, facilitates efficient charge extraction and improves device performance. frontiersin.orgmdpi.com

The Owens-Wendt method is a technique used to calculate the SFE of films based on contact angle measurements with different probe liquids, such as water and diiodomethane. frontiersin.orgnih.gov This method has been applied to determine the SFEs of pure this compound, pure PBDB-T, and their blend films, providing quantitative data on the surface properties relevant to morphology control. frontiersin.orgnih.gov

Theoretical and Computational Investigations of Itic M

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations are a powerful tool for investigating the electronic structure and properties of molecules like Itic-M. These calculations provide insights into various molecular parameters that are critical for their performance in organic electronic devices.

FMO Energy Level Calculations

Frontier Molecular Orbital (FMO) energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental properties that govern charge transfer processes in organic semiconductors. DFT calculations have been widely used to determine the HOMO and LUMO energy levels of this compound and its derivatives. mdpi.comrsc.orgresearchgate.netmdpi.comresearchgate.netscielo.org.mxacs.org

Studies have shown that the introduction of methyl groups in this compound, compared to ITIC, leads to an upward shift in both HOMO and LUMO energy levels. researchgate.netmdpi.com This elevation of energy levels, particularly the LUMO level, is considered beneficial for increasing the open-circuit voltage (Voc) in OSCs when this compound is used as an acceptor. ossila.commdpi.com For instance, computed values for the HOMO and LUMO of ITIC have been reported around -5.44 eV and -3.33 eV, respectively, while this compound exhibits slightly higher energy levels. mdpi.comossila.com The energy alignment between the donor and acceptor materials, determined by their respective FMO levels, is crucial for efficient exciton (B1674681) dissociation and charge separation at the interface. mdpi.comscielo.org.mx

Compound HOMO (eV) LUMO (eV)
ITIC -5.44 mdpi.com, -5.48 ossila.com, -5.50 acs.org -3.33 mdpi.com, -3.83 ossila.com, -3.76 acs.org
This compound Higher than ITIC researchgate.netmdpi.com Elevated compared to ITIC ossila.commdpi.com

Simulation of Molecular Geometry and Dipole Moments

DFT calculations are also employed to determine the optimized molecular geometry and predict the dipole moment of organic molecules. The molecular geometry, including planarity and the arrangement of different units, influences molecular packing and intermolecular interactions. acs.orgrsc.org

For this compound, DFT simulations provide insights into its most stable conformation. acs.org The dipole moment, a measure of the asymmetry in charge distribution within a molecule, can influence molecular aggregation and the energy levels of charge transfer states. rsc.orgarxiv.orgrsc.orgaps.orgarxiv.org While unsubstituted ITIC has a dipole moment close to zero, modifications like the addition of methyl groups in this compound can slightly increase the electric dipole moment due to the electron-donating nature of the methyl groups. arxiv.org However, another study comparing ITIC and an isomer (im-ITIC) showed a significant difference in dipole moment attributed to molecular symmetry, suggesting that positional changes can have a more pronounced effect than simple substitutions. rsc.org

Conformational Landscape Analysis

Understanding the conformational landscape of a molecule is important as different conformers can have varying electronic properties and influence molecular packing in the solid state. DFT and other computational methods can be used to explore the potential energy surface and identify stable conformers. Analysis of the conformational changes in this compound and related ITIC derivatives is crucial, as undesirable conformational changes, such as twisting and bond breakage, have been linked to degradation and reduced device stability. chemrxiv.orgresearchgate.netresearchgate.net

Molecular Dynamics Simulations for Aggregation and Morphology

Molecular Dynamics (MD) simulations are essential for studying the dynamic behavior of molecules and their aggregation in larger systems, providing insights into the morphology of organic semiconductor films. mdpi.comrsc.orgrsc.orgnist.govucl.ac.uksoton.ac.ukmdpi.comresearchgate.net The morphology, including the arrangement and purity of donor and acceptor domains, significantly impacts the efficiency of OSCs. nist.gov

MD simulations have been used to investigate the aggregation behavior of ITIC and, by extension, provide insights into this compound. These simulations reveal that ITIC molecules can adopt various arrangements driven by π-π interactions. rsc.orgucl.ac.uk The nature of side chains in ITIC derivatives, including the methyl groups in this compound, can influence molecular packing and aggregation behavior. qmul.ac.uk MD simulations can predict different stacking arrangements, such as face-to-face and tail-to-tail stacking, and their prevalence in pristine films and blends. rsc.org The resulting morphology, whether cluster-like or chain-like aggregates, is predicted to impact charge transport. rsc.org Furthermore, MD simulations can help understand the miscibility of this compound with donor polymers and how additives might influence the molecular packing and aggregation. ossila.comrsc.org

Modeling Intermolecular Interactions and Charge Transfer

Computational modeling plays a vital role in understanding the intermolecular interactions and charge transfer processes that occur between molecules of this compound and with other materials in a blend. These interactions are fundamental to exciton dissociation, charge separation, and charge transport. mdpi.comrsc.orgsoton.ac.ukqmul.ac.ukresearchgate.net

DFT and TD-DFT calculations are used to investigate charge transfer states and the driving force for charge separation at the donor-acceptor interface. mdpi.comsoton.ac.uk The electronic coupling between molecules, which influences the rate of charge transfer, can also be calculated. mdpi.com Studies on ITIC and its derivatives highlight the importance of π-π interactions between the acceptor units for efficient charge transport. rsc.orgsoton.ac.uk Computational studies can also probe internal charge transfer within the molecule, which is related to the distribution of atomic charges. rsc.orgarxiv.org The conformational changes in this compound can affect both intramolecular and intermolecular interactions, impacting charge generation and transport. qmul.ac.uk Furthermore, computational methods can shed light on the interaction of NFAs like ITIC with metals, revealing electron transfer processes and the formation of organometallic complexes. acs.org The local dipole moment changes upon excitation can also trigger intermolecular charge transfer and dissociation even within a neat NFA film. rsc.org

Prediction of Spectroscopic Signatures and Vibrational Modes

Theoretical calculations, particularly DFT and Time-Dependent DFT (TD-DFT), are valuable for predicting the spectroscopic signatures of molecules, such as absorption spectra and vibrational modes. These predictions can be compared with experimental spectroscopic techniques like UV-Vis absorption, Raman, and Infrared (IR) spectroscopy to validate computational models and gain deeper insights into molecular structure and dynamics. mdpi.comchemrxiv.orgnist.govresearchgate.netdiva-portal.orgtheses.frresearchgate.net

DFT calculations can identify the nature of molecular vibrations, which are observed as peaks in Raman and IR spectra. chemrxiv.orgqmul.ac.ukdiva-portal.orgtheses.frresearchgate.net Changes in these vibrational modes can indicate conformational changes or chemical degradation. chemrxiv.orgqmul.ac.uk For instance, DFT calculations have been used to identify the changes in molecular vibrations in ITIC and this compound upon photoaging. qmul.ac.uk Specific peaks in Raman and IR spectra correspond to characteristic stretching modes of chemical bonds (e.g., C=C, C-C, C=O, C≡N) and can serve as a structural fingerprint. chemrxiv.orgdiva-portal.orgtheses.frresearchgate.net TD-DFT calculations can predict absorption spectra, including the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., HOMO to LUMO). mdpi.comscielo.org.mxresearchgate.net Comparing simulated and experimental absorption spectra helps validate the computational methods and understand the relationship between molecular structure and optical properties. acs.org

Spectroscopic Technique Information Provided Relevance to this compound
UV-Vis Absorption Electronic transitions, absorption range, optical band gap Understanding light harvesting properties and energy levels. ossila.commdpi.comacs.orgresearchgate.net
Raman Spectroscopy Symmetric molecular vibrations, backbone conformation, molecular order Identifying structural changes and degradation, assessing molecular packing. chemrxiv.orgqmul.ac.uktheses.frresearchgate.net
Infrared (IR) Spectroscopy Asymmetric molecular vibrations, functional groups Identifying chemical bonds and structural changes, including degradation. chemrxiv.orgdiva-portal.org

Computational Approaches for Materials Discovery in this compound Derivatives

Computational methods play a crucial role in the discovery and design of new organic semiconductor materials, including this compound and its derivatives, particularly in the context of organic solar cells (OSCs). These approaches enable the in silico exploration of vast chemical spaces, providing insights into molecular properties and predicting performance before costly and time-consuming synthesis and experimental characterization nih.govwikipedia.org.

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) are fundamental tools used to investigate the electronic structure, energy levels (HOMO/LUMO), charge distribution, dipole moments, and optical properties (absorption spectra) of this compound derivatives Current time information in Guadalupe County, US.nih.govacrospharmatech.comidrblab.netacrospharmatech.comrug.nlwikipedia.orgacrospharmatech.comnih.govresearchgate.net. These calculations help predict how modifications to the molecular structure, such as the addition of methyl groups in this compound or different side chains and end groups in other derivatives, influence key electronic properties relevant to charge separation and transport in photovoltaic devices idrblab.netwikipedia.orgwikipedia.orgacrospharmatech.comlibretexts.orgthermofisher.com. For instance, computational studies have shown that subtle chemical modifications on strong electron-withdrawing end-groups can lead to fine energy-level modulations, such as the upshift of LUMO levels observed in this compound and IT-DM compared to ITIC, which can improve the open-circuit voltage (VOC) in OSCs idrblab.netwikipedia.orgwikipedia.org. DFT calculations are also employed to understand molecular vibrations and conformational stability, which are linked to the degradation processes observed in some ITIC-based molecules Current time information in Guadalupe County, US..

Molecular Dynamics (MD) simulations are essential for studying the morphology and molecular packing of this compound derivatives in the solid state and at the donor/acceptor interface within the active layer of OSCs acrospharmatech.comwikipedia.orgacrospharmatech.comyoutube.comcenmed.com. Understanding how these molecules arrange themselves is critical because the packing structure influences intermolecular interactions, charge transport pathways, and exciton dissociation efficiency nih.govnih.govyoutube.comcenmed.com. Multiscale simulation approaches, combining MD and DFT, are utilized to gain a comprehensive understanding of interfacial arrangements and electronic properties in blends involving ITIC derivatives and donor polymers acrospharmatech.com. These simulations can reveal the nature and strength of noncovalent interactions, such as π-π stacking and S···π interactions, which are crucial for efficient charge transport nih.govyoutube.comcenmed.com.

High-throughput computational screening is an emerging field that leverages supercomputing resources to accelerate materials discovery nih.govwikipedia.org. This involves computationally screening large libraries of potential NFA materials, often generated by combining different molecular fragments (cores, spacers, terminal groups), and predicting their properties based on descriptors from quantum chemical calculations nih.govacrospharmatech.com. Promising candidates are then selected for experimental synthesis and characterization nih.gov. Data-driven approaches, including machine learning, are also being explored to improve the accuracy and speed of predicting properties like energy levels for NFAs wikipedia.orgidrblab.net.

Computational studies provide detailed research findings on the impact of molecular design on the performance-determining properties of this compound derivatives. For example, theoretical calculations have investigated the influence of aggregation patterns (J- and H-aggregation) on charge transfer state energies and VOC nih.gov. They have also been used to study charge transfer characteristics and electronic coupling between donor and acceptor molecules in blends acrospharmatech.comnih.govyoutube.com. The reorganization energy for electron transport, a property related to electron mobility, can also be estimated computationally, guiding the design of molecules with improved charge transport capabilities acrospharmatech.com.

The integration of computational modeling with experimental work allows for a deeper understanding of the structure-property relationships in this compound derivatives, guiding the rational design of new molecules with tailored electronic, optical, and morphological properties for high-performance organic electronic devices wikipedia.orgnih.gov.

While specific computational data for this compound across various studies can vary depending on the computational method and parameters used, representative findings for this compound and related ITIC derivatives from computational investigations highlight the influence of molecular modifications on electronic properties:

CompoundComputational MethodPropertyValue (eV)Reference
This compoundDFT (B3LYP/6-31G(d,p))HOMO-5.58 wikipedia.orgacrospharmatech.com
This compoundDFT (B3LYP/6-31G(d,p))LUMO-3.98 wikipedia.org
This compoundDFTLUMO-3.91 acrospharmatech.com
ITICDFT (B3LYP/6-31G(d,p))HOMO-LUMO Gap1.193 rug.nl
ITICDFT (B3LYP/6-31G(d,p))HOMO-5.44 wikipedia.org
ITICDFT (B3LYP/6-31G(d,p))LUMO-3.33 wikipedia.org
im-ITICDFT (B3LYP/6-31G(d,p))Dipole Moment12.14 D nih.gov
ITICDFT (B3LYP/6-31G(d,p))Dipole Moment0.04 D nih.gov
NFBDTDFT (B3LYP/6-31G(d,p))HOMO-5.39 wikipedia.org
NFBDTDFT (B3LYP/6-31G(d,p))LUMO-3.35 wikipedia.org

Note: Different computational studies may use varying levels of theory and basis sets, leading to slight variations in calculated values.

These computational investigations provide critical guidance in the materials discovery process, allowing researchers to predict and optimize the properties of this compound derivatives for targeted applications in organic electronics.

Advanced Characterization Methodologies for Itic M Research

Spectroscopic Techniques for Electronic Structure and Morphology

UV-Vis Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions within ITIC-M, providing insights into its light-harvesting capabilities and electronic band gap. This compound exhibits significant absorption in the visible to near-infrared range, typically from 500 nm to 800 nm mdpi.comnih.gov. The absorption spectrum often shows distinct peaks corresponding to different electronic transitions, such as the 0-0 and 0-1 vibronic transitions rsc.orgrsc.org. For instance, studies on this compound films have reported absorption peaks around 700 nm or 820 nm, depending on the specific blend composition and film morphology mdpi.comnih.gov.

The absorption characteristics of this compound are crucial for achieving broad photon harvesting in OSCs, particularly when blended with donor materials that exhibit complementary absorption spectra mdpi.comnih.gov. For example, in blends with PM6 and Y6, this compound contributes significantly to light absorption between 550 nm and 800 nm, complementing the absorption of the other components mdpi.comnih.gov.

UV-Vis spectroscopy is also used to monitor changes in the electronic structure and morphology of this compound films upon processing or aging. Annealing, for instance, can influence the molecular aggregation and packing, leading to shifts or changes in the intensity of absorption peaks rsc.org. Photoaging studies have shown that degradation of this compound can result in decreased optical absorption qmul.ac.uk.

Table 1 presents representative UV-Vis absorption data for this compound in different contexts, illustrating the spectral range and peak positions.

Material/BlendAbsorption Range (nm)Major Peak(s) (nm)NotesSource
Pure this compound film500 - 800~820Strong photon harvesting in long wavelength range mdpi.comnih.gov mdpi.comnih.gov
PM6:Y6:this compound blend550 - 800-Complementary absorption with PM6 and Y6 mdpi.comnih.gov mdpi.comnih.gov
This compound film (as-cast)550 - 750~670 (A₀₋₀), ~600 (A₀₋₁)Characteristic vibronic transitions rsc.org rsc.org
This compound film (aged)Reduced absorption-Indicates chemical degradation qmul.ac.uk qmul.ac.uk

Photoluminescence (PL) and Electroluminescence (EL) Spectroscopy for Recombination and Energy Transfer

PL and EL spectroscopies are powerful techniques for investigating excited-state dynamics, exciton (B1674681) dissociation, charge recombination, and energy transfer processes involving this compound in neat films and blends.

PL spectroscopy measures the light emitted by a material after photoexcitation. In organic photovoltaic blends, PL quenching of the donor or acceptor material upon blending is indicative of efficient exciton dissociation and charge transfer at the donor-acceptor interface mdpi.comfrontiersin.orgresearchgate.net. Studies on this compound blends have shown significant PL quenching of the donor material, suggesting effective charge separation mdpi.comresearchgate.net. However, the degree of quenching can vary depending on the blend composition and morphology frontiersin.org. For example, in PM6:this compound blends, this compound can effectively quench the PL of PM6, indicating charge transfer mdpi.com.

EL spectroscopy, which measures light emitted under electrical excitation, provides information about radiative recombination processes and charge transfer states (CTSs) in operational devices nih.govgrafiati.com. Analysis of EL spectra from this compound-based devices can help determine the energy of CTSs, which is closely related to the open-circuit voltage (Voc) of solar cells nih.gov. The position of EL emission peaks can shift with varying this compound content in ternary blends, reflecting changes in the recombination pathways and CTS energies nih.gov.

Table 2 summarizes key findings from PL and EL spectroscopy studies on this compound.

TechniqueObservationInterpretationSource
PLQuenching of donor PL in blendsEfficient exciton dissociation and charge transfer at D-A interface mdpi.comfrontiersin.orgresearchgate.net mdpi.comfrontiersin.orgresearchgate.net
PLIncreased PL emission upon photoaging of blendsReduced exciton dissociation, possibly due to morphological changes qmul.ac.uk qmul.ac.uk
ELEmission peaks related to CTS energyProvides insight into recombination pathways and Voc nih.govgrafiati.com nih.govgrafiati.com
PL/ELEnergy transfer from donor to this compoundInfluences carrier dynamics in the active layer mdpi.comnih.gov mdpi.comnih.gov

Time-Resolved Spectroscopy for Carrier Dynamics

Time-resolved spectroscopic techniques, such as transient absorption (TA) and time-resolved photoluminescence (TRPL), are essential for studying the ultrafast dynamics of excited states, charge generation, charge transfer, and recombination in this compound and its blends. These methods provide temporal information on carrier processes occurring from femtoseconds to microseconds.

Femtosecond transient absorption spectroscopy can probe the evolution of excited states and the formation and decay of charge carriers (polarons) following photoexcitation researchgate.netrsc.orgacs.org. Studies involving this compound or related ITIC derivatives have revealed that ultrafast energy transfer and charge generation can occur on sub-picosecond timescales rsc.orgrsc.org. The formation of polarons in this compound blends can be identified by characteristic absorption features in the TA spectra researchgate.net.

Time-resolved measurements can also track charge recombination dynamics. Research has shown that the rate of charge recombination can be influenced by factors such as the blend composition and morphology rsc.org. For instance, slower charge recombination has been observed with increasing ITIC content in certain binary blends rsc.org. Transient absorption can also provide information on triplet formation, which can be a recombination pathway in organic solar cells researchgate.net.

Table 3 outlines typical carrier dynamics investigated using time-resolved spectroscopy in this compound systems.

ProcessTechnique UsedTypical TimescaleKey FindingsSource
Energy Transferfs-TA, TRPLSub-picosecondUltrafast transfer from donor to this compound observed rsc.orgrsc.org rsc.orgrsc.org
Charge Generationfs-TASub-picosecondUltrafast formation of polarons at D-A interface rsc.orgrsc.org rsc.orgrsc.org
Charge Recombinationfs-TA, TRPLPicoseconds to microsecondsRecombination dynamics influenced by blend morphology and composition researchgate.netrsc.org researchgate.netrsc.org
Triplet Formationfs-TA-Identified as a potential recombination pathway researchgate.net researchgate.net

Photoemission Spectroscopy (UPS) for Energy Levels

Photoemission spectroscopy, particularly Ultraviolet Photoemission Spectroscopy (UPS), is a surface-sensitive technique used to determine the occupied electronic states, including the highest occupied molecular orbital (HOMO) energy level, of organic semiconductor films like this compound. Inverse Photoemission Spectroscopy (IPES) complements UPS by probing the unoccupied electronic states, such as the lowest unoccupied molecular orbital (LUMO) level acs.orgrsc.orgrsc.org.

The energy levels of this compound are critical parameters that influence the open-circuit voltage (Voc) and charge transfer efficiency in organic solar cells mdpi.comnih.govacs.orgrsc.orgarxiv.orgiphy.ac.cn. UPS measurements on this compound films provide experimental values for the ionization potential (IP), which corresponds to the energy difference between the vacuum level and the HOMO level arxiv.orgiphy.ac.cn. Reported IP values for ITIC films are typically in the range of 5.48 eV to 5.75 eV, with variations depending on the measurement method and film preparation arxiv.orgiphy.ac.cn.

The position of the HOMO and LUMO levels of this compound relative to those of the donor material dictates the driving force for charge separation and the potential for charge recombination mdpi.comnih.gov. This compound is known to have energy levels that are well-aligned with common polymer donors, facilitating efficient charge transfer mdpi.comnih.gov.

Table 4 presents representative energy level data for this compound determined by photoemission spectroscopy and related techniques.

Energy LevelTechnique(s) UsedTypical Value (eV)Reference LevelSource
HOMO (IP)UPS~5.75Vacuum Level arxiv.orgiphy.ac.cn
LUMO (EA)IPES~3.85 - ~3.87Vacuum Level rsc.org

X-ray Scattering and Diffraction for Structural Characterization

X-ray scattering and diffraction techniques are powerful probes for determining the structural properties of organic semiconductor films, including molecular packing, crystallinity, and orientation. These structural characteristics significantly impact charge transport and device performance.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) for Molecular Packing and Crystallinity

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a widely used technique to investigate the molecular ordering and crystallinity of thin films of organic semiconductors like this compound. By analyzing the scattering patterns, information about crystallite size, orientation, and lattice spacing can be obtained escholarship.orgresearchgate.netfrontiersin.org.

GIWAXS studies have shown that ITIC and its derivatives, including this compound, can exhibit different polymorphic forms depending on processing conditions such as solvent choice and thermal annealing researchgate.net. These different polymorphs exhibit distinct molecular packing arrangements, which are reflected in their GIWAXS patterns researchgate.net. The presence of diffraction peaks in GIWAXS patterns indicates the formation of crystalline domains within the film escholarship.orgresearchgate.net.

The molecular packing of this compound, as revealed by GIWAXS, influences charge transport properties and photostability rsc.orgrsc.orgfrontiersin.orgresearchgate.net. Highly crystalline films with well-ordered molecular packing generally facilitate more efficient charge transport frontiersin.org. Furthermore, the degree of crystallinity and the specific packing arrangement can affect the stability of the material under illumination, with higher crystallinity often correlating with improved photostability rsc.org.

Table 5 provides examples of structural information obtained from GIWAXS studies on this compound and related ITIC derivatives.

Material/BlendProcessing ConditionKey GIWAXS FindingsInterpretationSource
Neat ITIC filmAs-castMultiple sharp in-plane and out-of-plane diffraction peaksCrystalline "Phase I" polymorph researchgate.net researchgate.net
Neat this compound filmVarious annealing TDifferent diffraction patterns observed at different temperaturesPolymorphism in this compound researchgate.net researchgate.net
PBDB-T:ITIC blendSpin-coatedITIC peaks suppressed in blend patternCrystallization of ITIC is suppressed by PBDB-T escholarship.org escholarship.org
PM6:ITIC-4F blendAnnealedIncreased intensity of ITIC-4F diffraction peaks with increasing annealing temperatureIncreased crystallinity of ITIC-4F in the blend rsc.org rsc.org

Single-Crystal X-ray Diffraction for Polymorph Analysis

Polymorphism, the ability of a solid material to exist in more than one crystalline form, significantly impacts the physical and electronic properties of organic semiconductors like this compound. While obtaining single crystals suitable for conventional single-crystal X-ray diffraction (SC-XRD) can be challenging for some organic molecules and their specific phases glpbio.comstselv.com, Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful technique employed to investigate the crystalline structure and polymorphism of thin films. glpbio.comstselv.com

Research on this compound and related ITIC derivatives has utilized GIWAXS to identify different polymorphic forms, specifically Phase I and Phase II for this compound, which are influenced by processing conditions such as thermal annealing. glpbio.comstselv.com Phase I is typically observed directly from solution casting, representing a low-temperature metastable phase. glpbio.comstselv.com Thermal treatment can induce the formation of high-temperature phases, such as Phase II in this compound. glpbio.comstselv.com GIWAXS patterns reveal distinct diffraction peaks corresponding to the molecular packing within these different polymorphs. glpbio.comstselv.com Analysis of these patterns, including the position and crystal coherence length (CCL) of the peaks, provides information about the packing motifs and the size of ordered domains. glpbio.comstselv.com High-temperature polymorphs generally exhibit more well-defined diffraction peaks, suggesting higher symmetry and larger ordered domains compared to their Phase I counterparts. stselv.com

Thermal Analysis Techniques for Phase Behavior

Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are indispensable for probing the phase behavior and transitions of organic materials like this compound. nih.govglpbio.com These methods can identify crucial thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions, which are directly related to the material's solid-state structure and stability. nih.govglpbio.com

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC measures the heat flow into or out of a sample as a function of temperature, providing a thermogram that highlights phase transitions as endothermic (heat absorption, e.g., melting) or exothermic (heat release, e.g., crystallization) peaks. Studies on ITIC derivatives, including this compound, have extensively used DSC to understand their thermal properties and polymorphism. nih.govglpbio.com

For ITIC, DSC thermograms have shown multiple thermal events corresponding to different polymorphic transformations and melting points. nih.govglpbio.com The presence of terminal methyl groups in this compound has been shown to influence its thermal phase behavior, appearing to assist in the formation of specific polymorphs like Phase II, as indicated by characteristic endotherms in the DSC thermograms. nih.gov Analyzing the first-heating thermogram of solution-processed films is particularly relevant for materials used in organic electronics, as it reflects the phase behavior under typical processing conditions. nih.gov The temperatures at which these transitions occur provide critical data for determining processing and operating windows for devices incorporating this compound.

Microscopy Techniques for Morphological Imaging

Microscopy techniques are essential for visualizing the morphology of this compound, both in its neat form and, more commonly, in blends with other materials used in applications like OPVs. The nanoscale morphology, including phase separation and the formation of crystalline domains, significantly impacts device performance.

Atomic Force Microscopy (AFM) is widely employed to characterize the surface and bulk morphology of films containing this compound. AFM provides high-resolution images that reveal surface roughness and the distribution of different components within a blend. For instance, AFM has been used to study the effect of this compound content on the morphology of blend films, showing changes in root mean square (RMS) roughness. Favorable phase separation, as observed by AFM, can be crucial for efficient charge transport and exciton dissociation in OPV devices. Transmission Electron Microscopy (TEM) is another valuable technique for analyzing the internal morphology of blend films, providing insights into the nanoscale structure, such as the presence of homogeneous or nano-fibrillar networks. While Electron Spectroscopic Imaging (ESI) was mentioned in the outline, the provided search results primarily highlight the use of AFM and TEM for morphological imaging of this compound and its blends.

Mass Spectrometry and Chromatographic Methods in Derivatization Analysis

Mass Spectrometry (MS) and chromatographic methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), are powerful analytical techniques used for the identification, quantification, and structural elucidation of chemical compounds. These techniques are often coupled with derivatization procedures to enhance volatility, improve separation, or introduce specific functional groups for detection.

Future Research Directions and Unresolved Challenges in Itic M Studies

Development of Novel Itic-M Derivatives with Tailored Properties

A key area of ongoing research involves the rational design and synthesis of novel this compound derivatives. Modifications to the molecular structure, such as the introduction of different functional groups or alterations to the π-conjugated core and side chains, can significantly impact the material's electronic, optical, thermal, and morphological properties. ossila.comnih.govbibliotekanauki.pl For instance, methylation in this compound, compared to the parent ITIC, leads to a higher LUMO level, which can increase the open-circuit voltage (Voc) in OSCs. rsc.org Fluorination, as seen in derivatives like ITIC-2F and ITIC-4F, is employed to lower energy levels, enhance electron affinity, and improve molecular packing and photostability. ossila.comnih.gov Side-chain engineering, including isomerization and the introduction of different alkyl or alkoxy groups, influences solubility, aggregation behavior, and miscibility with donor materials, all of which are crucial for optimizing bulk heterojunction morphology and device performance. nih.govbibliotekanauki.pl Future work will likely focus on fine-tuning these modifications to achieve a precise balance of properties for specific applications, potentially exploring more complex or hybrid structures to overcome current limitations in efficiency, stability, and processability. ossila.comnih.gov

Deeper Understanding of Structure-Morphology-Electronic Property Interrelationships

The performance of this compound-based organic electronic devices is intricately linked to the complex interplay between molecular structure, solid-state morphology, and electronic properties. This compound and its derivatives can exhibit polymorphism, where the material adopts different crystalline forms depending on processing conditions, affecting the microstructure and blend morphology in OSCs. Understanding how subtle changes in molecular structure dictate aggregation behavior, π-π stacking, crystallinity, and phase separation in blends with donor materials is critical. bibliotekanauki.pl Advanced characterization techniques like GIWAXS and AFM are essential for probing the nanoscale morphology, while theoretical calculations such as DFT and MD simulations provide insights into molecular packing, electronic coupling, and charge transport pathways. Unresolved challenges include achieving precise control over the active layer morphology during processing, understanding and mitigating the effects of morphological changes over device operation time, and establishing clearer quantitative relationships between specific structural features, resulting morphology, and device performance metrics. ossila.com

Advanced Characterization of Dynamic Processes within this compound Materials

Investigating the fundamental dynamic processes occurring within this compound materials and their blends is crucial for optimizing device efficiency. These processes include exciton (B1674681) generation, diffusion, and dissociation; charge separation and transport; and recombination. Techniques such as transient absorption (TA) spectroscopy, photoluminescence (PL), and electroluminescence (EL) provide valuable information on excited state dynamics, charge transfer, and recombination mechanisms. For example, TA spectroscopy can reveal charge separation time constants and exciton diffusion lengths. Understanding the factors that influence charge separation efficiency at the donor-acceptor interface, even at low driving forces, remains an active area of research. Furthermore, minimizing various recombination pathways, including geminate and bimolecular recombination, is essential for improving device performance and stability. Future research needs to focus on applying advanced time-resolved spectroscopic techniques and electrical characterization methods to gain a more detailed picture of these dynamic processes and how they are affected by material properties and device architecture.

Exploration of this compound's Role in Emerging Organic Electronic Architectures

While this compound has been primarily successful in conventional and inverted bulk heterojunction OSCs, its potential in other emerging organic electronic architectures is being explored. The use of this compound and its derivatives in ternary blend solar cells, where a third component is added to the active layer, has shown promise in improving performance by enhancing absorption, tuning energy levels, and optimizing morphology. Further research is needed to fully understand the synergistic effects in ternary systems and to identify optimal material combinations. Beyond OSCs, the properties of this compound, such as its strong and broad absorption and tailored energy levels, suggest potential applications in other organic electronic devices, including photodetectors, and potentially in organic field-effect transistors (OFETs) or thermoelectric devices, although research in these areas may be less developed compared to OPVs. rsc.org Exploring the integration of this compound into flexible, transparent, or large-area organic electronic systems presents both opportunities and challenges related to processing and performance scalability.

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